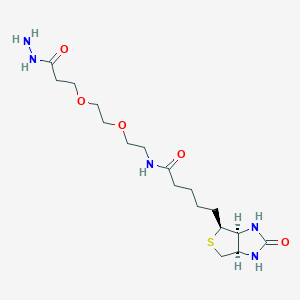

(+)-Biotin-PEG2-Hydrazide

Description

The exact mass of the compound this compound is 417.20459028 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N5O5S/c18-22-15(24)5-7-26-9-10-27-8-6-19-14(23)4-2-1-3-13-16-12(11-28-13)20-17(25)21-16/h12-13,16H,1-11,18H2,(H,19,23)(H,22,24)(H2,20,21,25)/t12-,13-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYVXDGSDGZSGP-XEZPLFJOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC(=O)NN)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCC(=O)NN)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to (+)-Biotin-PEG2-Hydrazide: A Versatile Tool for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

(+)-Biotin-PEG2-Hydrazide is a valuable biotinylation reagent used to label biomolecules, particularly glycoproteins, antibodies, and other molecules containing accessible aldehyde or ketone groups. Its unique structure, featuring a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a reactive hydrazide group, makes it a powerful tool in various life science applications, including diagnostics, imaging, and drug delivery.[1][2] This guide provides an in-depth overview of its properties, applications, and detailed protocols for its use.

Core Properties and Specifications

This compound is a high-purity reagent characterized by its specific chemical and physical properties that are crucial for its function in bioconjugation. The inclusion of a hydrophilic PEG2 spacer enhances its water solubility and reduces steric hindrance during conjugation reactions.[1][3]

| Property | Value | Reference(s) |

| Chemical Name | N-(2-(2-(3-Hydrazineyl-3-oxopropoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide | [4] |

| Synonyms | (+)-Biotin-PEG2-NHNH2, 9-(Biotinamido)-4,7-dioxanonanehydrazide | [2] |

| CAS Number | 2413847-26-2 | [2] |

| Molecular Formula | C₁₇H₃₁N₅O₅S | [2] |

| Molecular Weight | 417.53 g/mol | [4] |

| Purity | ≥95% to ≥98% (varies by supplier) | [1][2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and water | [5] |

| Storage | Store at -20°C for long-term storage. | [4] |

Principle of Action: The Hydrazone Bond Formation

The primary application of this compound lies in its ability to covalently label molecules containing aldehyde or ketone functionalities. The hydrazide group (-CONHNH₂) reacts with a carbonyl group to form a stable hydrazone bond. This reaction is particularly useful for labeling glycoproteins, as the carbohydrate moieties can be oxidized to generate aldehyde groups.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition of the hydrazide to the carbonyl carbon, followed by dehydration to form the hydrazone. This reaction is most efficient at a slightly acidic pH (typically pH 5-7).

Caption: Reaction of an aldehyde with this compound to form a stable hydrazone bond.

Experimental Protocols

The following are detailed methodologies for the two primary applications of this compound: labeling of glycoproteins via periodate (B1199274) oxidation and labeling of carboxyl groups via EDC coupling.

Biotinylation of Glycoproteins via Periodate Oxidation

This is the most common application, targeting the carbohydrate moieties of glycoproteins. The protocol involves two main steps: the oxidation of cis-diols in the sugar residues to form aldehydes, and the subsequent reaction of these aldehydes with the hydrazide group of the biotinylation reagent.

Materials:

-

Glycoprotein (B1211001) of interest

-

This compound

-

Sodium meta-periodate (NaIO₄)

-

Sodium acetate (B1210297) buffer (100 mM, pH 5.5)

-

Coupling buffer (e.g., PBS, pH 6.5-7.5)

-

Aniline (B41778) (optional, as a catalyst)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column or dialysis equipment

Protocol:

-

Oxidation of Glycoprotein:

-

Dissolve the glycoprotein in 100 mM sodium acetate buffer (pH 5.5) to a final concentration of 1-5 mg/mL.

-

Prepare a fresh 20 mM solution of sodium meta-periodate in the same buffer.

-

Add an equal volume of the periodate solution to the glycoprotein solution.

-

Incubate the reaction mixture for 30 minutes at 4°C in the dark.

-

Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM.

-

Remove excess periodate and by-products by desalting the oxidized glycoprotein into the coupling buffer (pH 6.5-7.5).

-

-

Biotinylation Reaction:

-

Prepare a stock solution of this compound in DMSO (e.g., 50 mM).

-

Add the biotin hydrazide solution to the oxidized glycoprotein solution to achieve a final concentration of 1-5 mM. The optimal molar ratio of biotin hydrazide to protein should be determined empirically, but a starting point of a 20 to 50-fold molar excess is recommended.

-

Optional: For enhanced reaction efficiency, aniline can be added as a catalyst to a final concentration of 10-100 mM.[5][6]

-

Incubate the reaction for 2 hours at room temperature.

-

Remove excess, unreacted biotin hydrazide by desalting or dialysis.

-

Caption: Experimental workflow for the biotinylation of glycoproteins using this compound.

Biotinylation of Carboxyl Groups via EDC Coupling

This method allows for the labeling of proteins at aspartic and glutamic acid residues.

Materials:

-

Protein of interest

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, for improved efficiency)

-

MES buffer (e.g., 100 mM, pH 4.7-6.0)

-

DMSO

-

Desalting column or dialysis equipment

Protocol:

-

Preparation:

-

Dissolve the protein in MES buffer to a concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound in DMSO (e.g., 50 mM).

-

Prepare a fresh solution of EDC in MES buffer (e.g., 10 mg/mL).

-

Optional: Prepare a fresh solution of Sulfo-NHS in MES buffer (e.g., 10 mg/mL).

-

-

Coupling Reaction:

-

Add the biotin hydrazide solution to the protein solution. A 10 to 50-fold molar excess of biotin hydrazide over the protein is a common starting point.

-

Add EDC to the reaction mixture. A 2 to 10-fold molar excess of EDC over the biotin hydrazide is typically used.

-

Optional: Add Sulfo-NHS to the reaction mixture at a similar molar concentration as EDC to improve the reaction efficiency and stability of the active intermediate.

-

Incubate the reaction for 2 hours at room temperature.

-

Remove excess reagents by desalting or dialysis.

-

Applications in Research and Drug Development

The ability to specifically biotinylate biomolecules opens up a wide range of applications:

-

Protein Detection and Purification: Biotinylated proteins can be easily detected using streptavidin-enzyme conjugates (e.g., HRP, AP) in applications like Western blotting and ELISA. They can also be purified from complex mixtures using streptavidin-coated affinity resins.

-

Cell Surface Labeling: Glycoproteins on the surface of living cells can be biotinylated for studies on cell trafficking, receptor internalization, and cell-cell interactions.

-

Drug Targeting and Delivery: Biotin can serve as a targeting ligand for drug delivery systems, directing them to cells that overexpress biotin receptors.

-

Diagnostic Assays: The high-affinity biotin-streptavidin interaction is fundamental to many diagnostic assays, providing a robust and sensitive detection method.

Conclusion

This compound is a highly effective and versatile reagent for the biotinylation of biomolecules. Its well-defined chemical properties, coupled with straightforward and adaptable labeling protocols, make it an indispensable tool for researchers in molecular biology, biochemistry, and drug development. The hydrophilic PEG spacer provides advantages in terms of solubility and reduced non-specific binding, further enhancing its utility in a wide array of biological applications. As with any bioconjugation reaction, optimization of the reaction conditions for each specific application is recommended to achieve the desired labeling efficiency and maintain the biological activity of the target molecule.

References

- 1. Biotin-PEG2-Hydrazide | AxisPharm [axispharm.com]

- 2. chemscene.com [chemscene.com]

- 3. Biotin-PEG2-Hydrazide, 2413847-26-2 | BroadPharm [broadpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]

Core Properties of (+)-Biotin-PEG2-Hydrazide

An In-depth Technical Guide to (+)-Biotin-PEG2-Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on this compound, a versatile biotinylation reagent. It covers its chemical and physical properties, detailed experimental protocols for its primary applications, and visual workflows to aid in experimental design.

This compound is a specialized chemical tool used to attach a biotin (B1667282) label to other molecules. This process, known as biotinylation, is fundamental in a vast array of life science applications. The reagent consists of three key components:

-

Biotin Moiety: A vitamin that exhibits an exceptionally strong and specific binding affinity for avidin (B1170675) and streptavidin proteins. This interaction is the cornerstone of many detection and purification systems.

-

Hydrazide Group (-NH-NH2): A reactive group that specifically and efficiently forms a stable covalent bond (a hydrazone bond) with aldehyde or ketone groups.

-

PEG2 Spacer Arm: A short, hydrophilic polyethylene (B3416737) glycol (PEG) linker. This spacer enhances the water solubility of the reagent and the resulting biotinylated molecule. It also reduces steric hindrance, ensuring that the biotin tag remains accessible for binding to streptavidin or avidin.[1][2]

These features make this compound particularly well-suited for labeling oxidized glycoproteins, antibodies, and other biomolecules containing or modified to contain aldehyde functionalities.[1][2]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for quick reference.

| Property | Value | References |

| Molecular Weight | 417.52 g/mol | [1][3][4][5][6] |

| Molecular Formula | C₁₇H₃₁N₅O₅S | [2][3][4][7] |

| CAS Number | 2413847-26-2 | [2][3][4][7] |

| Purity | Typically ≥95% | [1][3][5] |

| Appearance | White to off-white solid/powder | [6][8] |

| Storage Conditions | -20°C, protected from light and moisture | [2][6][7] |

| Topological Polar Surface Area (TPSA) | 143.81 Ų | [3] |

| logP | -0.7584 | [3] |

Experimental Protocols and Methodologies

This compound is primarily used in two distinct labeling strategies: the biotinylation of glycoproteins via their carbohydrate moieties and the labeling of molecules via carboxyl groups.

Protocol 1: Biotinylation of Glycoproteins

This is the most common application, targeting the sugar (glycan) portions of glycoproteins, such as antibodies. The workflow involves two main stages: the oxidation of sugars to create reactive aldehydes, followed by conjugation with the biotin hydrazide.

Materials and Reagents:

-

Glycoprotein (B1211001) to be labeled (e.g., antibody)

-

This compound

-

Sodium meta-periodate (NaIO₄)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5

-

Labeling Buffer: 100 mM Sodium Acetate, pH 5.5 (or PBS, pH 7.2-7.5)

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment

Detailed Methodology:

-

Preparation of Glycoprotein: Dissolve the glycoprotein in cold Oxidation Buffer at a concentration of 1-5 mg/mL.[7]

-

Oxidation of Carbohydrates:

-

Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the Oxidation Buffer.

-

Add the periodate (B1199274) solution to the glycoprotein solution. A typical final periodate concentration is 10 mM.[8]

-

Incubate the reaction on ice (0-4°C) for 30 minutes in the dark to prevent degradation of the periodate.[7] This step oxidizes the cis-diol groups on the sugar chains to form aldehyde groups.

-

-

Removal of Oxidant: Immediately after incubation, remove the excess sodium periodate using a desalting column pre-equilibrated with the desired Labeling Buffer. This buffer exchange is critical as it also prepares the glycoprotein for the next step.

-

Preparation of Biotin Reagent: Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 25-50 mM.

-

Biotinylation Reaction:

-

Add the biotin hydrazide stock solution to the purified, oxidized glycoprotein solution to achieve a final concentration of 5-10 mM.

-

Incubate the reaction for 2 hours at room temperature.[7] During this time, the hydrazide group on the biotin reagent reacts with the newly formed aldehyde groups on the glycoprotein to form a stable hydrazone bond.

-

-

Purification of Biotinylated Glycoprotein: Remove unreacted biotin hydrazide and other reaction byproducts via dialysis or by using a desalting column equilibrated with a suitable storage buffer (e.g., PBS). The purified, biotinylated glycoprotein is now ready for use in downstream applications.

Protocol 2: Biotinylation of Carboxylic Acids

This method allows for the labeling of proteins at aspartic acid, glutamic acid residues, or the C-terminus. It can also be applied to any molecule containing a carboxyl group. The workflow uses a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to activate the carboxyl group, making it reactive towards the hydrazide.

Materials and Reagents:

-

Protein or molecule with carboxyl groups

-

This compound

-

EDC (EDC-HCl)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-5.5. Amine- and carboxylate-free buffers are essential.[3]

-

Desalting column or dialysis equipment

Detailed Methodology:

-

Preparation of Molecule: Dissolve the protein or molecule to be labeled in the Reaction Buffer at a concentration of 5-10 mg/mL.[9]

-

Preparation of Biotin Reagent: Prepare a 50 mM stock solution of this compound in anhydrous DMSO.

-

Addition of Biotin Reagent: Add the biotin hydrazide stock solution to the protein solution. A large molar excess of the biotin reagent over the protein is recommended to minimize protein-protein crosslinking.[3]

-

Activation with EDC:

-

Immediately before use, prepare a 500 mM solution of EDC in the Reaction Buffer.[3]

-

Add the EDC solution to the protein/biotin hydrazide mixture to a final concentration of approximately 5-10 mM.

-

-

Labeling Reaction: Incubate the mixture for 2 hours to overnight at room temperature with gentle mixing.[3][9] The EDC activates the carboxyl groups, which then react with the terminal amine of the hydrazide to form a stable amide bond.

-

Purification: Remove unreacted EDC and biotin hydrazide by dialysis or gel filtration to obtain the purified, biotinylated molecule.

Applications in Research and Development

The ability to specifically label biomolecules makes this compound a valuable tool in numerous scientific fields.

-

Proteomics: Used for the selective labeling and subsequent enrichment of cell surface glycoproteins for identification and quantification by mass spectrometry.

-

Immunoassays: For labeling antibodies at their carbohydrate regions (Fc domain), which often preserves the antigen-binding activity compared to labeling at amine groups (Fab domain).[9]

-

Drug Delivery: Conjugation of biotin to drug delivery systems (e.g., nanoparticles, liposomes) for targeted delivery to cells expressing biotin receptors or for use in avidin-biotin pre-targeting strategies.

-

Diagnostics and Biosensors: Immobilization of biotinylated probes onto streptavidin-coated surfaces for the development of diagnostic assays and biosensors.[1]

-

Cell Imaging: Labeling specific cell surface molecules for visualization via fluorescence microscopy, often using fluorophore-conjugated streptavidin as a secondary detection reagent.[1]

References

- 1. Biotin-PEG2-Hydrazide | AxisPharm [axispharm.com]

- 2. Biotin-PEG2-Hydrazide, 2413847-26-2 | BroadPharm [broadpharm.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. chemscene.com [chemscene.com]

- 5. calpaclab.com [calpaclab.com]

- 6. purepeg.com [purepeg.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Stability and Storage of (+)-Biotin-PEG2-Hydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(+)-Biotin-PEG2-Hydrazide is a valuable bioconjugation reagent that combines the high-affinity binding of biotin (B1667282) for streptavidin with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a reactive hydrazide group. This reagent is primarily used for the biotinylation of glycoproteins, antibodies, and other molecules containing accessible aldehyde or ketone groups. The stability of the hydrazide functional group and the integrity of the entire molecule are critical for successful and reproducible bioconjugation. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound.

Core Concepts: Structure and Reactivity

The structure of this compound features three key components: a biotin moiety for detection or purification, a PEG spacer to enhance solubility and reduce steric hindrance, and a terminal hydrazide group for conjugation.[1] The hydrazide group reacts with aldehydes and ketones under mildly acidic conditions (typically pH 4-6) to form a hydrazone bond.[2] This reaction is a cornerstone of its utility in bioconjugation, particularly for labeling oxidized carbohydrates on glycoproteins.

Caption: Key functional components of this compound.

Recommended Storage and Handling

Proper storage is paramount to prevent degradation of this compound. The following conditions are consistently recommended by suppliers.

| Parameter | Recommendation | Source(s) |

| Storage Temperature | Store at -20°C for long-term storage.[1][3][4] Some suppliers also indicate -18°C.[5][6] | [1][3][4][5][6] |

| Physical State | Store as a solid (powder). | |

| Moisture | Store in a desiccated environment.[4] The compound is hygroscopic and should be protected from moisture.[7] | [4][7] |

| Light | Protect from light.[1][4][5][6] | [1][4][5][6] |

| In Solution | Prepare solutions fresh in anhydrous solvents like DMSO or DMF.[1] Avoid repeated freeze-thaw cycles.[1] | [1] |

Chemical Stability Profile

While specific quantitative stability studies for this compound are not extensively published, the stability of the key functional groups, particularly the hydrazide and the resulting hydrazone bond, is well-documented.

Hydrazide Stability

The hydrazide group itself is relatively stable under anhydrous conditions. However, in aqueous solutions, its stability can be influenced by pH.

Hydrazone Bond Stability

The hydrazone bond formed upon reaction with an aldehyde or ketone is the primary linkage of interest. The stability of this bond is highly dependent on pH.

-

Acidic Conditions : The hydrolysis of hydrazones is acid-catalyzed.[8] They exhibit reduced stability in acidic environments (e.g., pH < 6).[8][9][10] This property is sometimes exploited for drug delivery in the acidic microenvironments of endosomes and lysosomes.[8]

-

Neutral to Basic Conditions : Hydrazones are generally more stable as the pH approaches neutrality.[9][10]

The hydrolysis of the hydrazone bond results in the cleavage of the biotin label from the target molecule.

Caption: Hypothetical acid-catalyzed hydrolysis of a hydrazone bond.

Experimental Protocols

General Protocol for Biotinylation using this compound

This protocol outlines a general procedure for labeling glycoproteins. Optimization is typically required for specific applications.

-

Oxidation of Glycoproteins :

-

Dissolve the glycoprotein (B1211001) in an appropriate buffer (e.g., sodium acetate, pH 5.5).

-

Add sodium periodate (B1199274) (NaIO4) to a final concentration of 1-10 mM.

-

Incubate in the dark for 15-30 minutes at room temperature.

-

Quench the reaction by adding a quenching buffer (e.g., glycerol).

-

Remove excess periodate and buffer exchange the sample into a coupling buffer (e.g., sodium acetate, pH 4-6) using dialysis or a desalting column.[2][11]

-

-

Conjugation Reaction :

-

Prepare a stock solution of this compound in an anhydrous solvent like DMSO.[11]

-

Add the Biotin-PEG2-Hydrazide solution to the oxidized glycoprotein solution. A molar excess of the biotin reagent is typically used.

-

Incubate for 2 hours to overnight at room temperature.[11] Aniline can be used as a catalyst to improve reaction efficiency.[2]

-

-

Purification :

-

Remove excess, unreacted biotin reagent by dialysis or gel filtration.[11]

-

Caption: General workflow for glycoprotein biotinylation.

Protocol for Assessing Hydrazone Bond Stability

This protocol, adapted from literature on hydrazone stability, can be used to determine the hydrolytic stability of a biotinylated molecule.[8]

-

Sample Preparation : Prepare the purified biotinylated molecule in deuterated buffers at various pD values (e.g., 5.0, 6.0, 7.0).

-

NMR Analysis :

-

Acquire ¹H NMR spectra of the sample over time.

-

Monitor the disappearance of a characteristic proton signal from the hydrazone-linked molecule and the appearance of the corresponding signal from the released aldehyde or ketone.

-

-

Data Analysis :

-

Calculate the first-order rate constant (k) for hydrolysis from the signal integration data.

-

Determine the half-life (t½) using the equation: t½ = ln(2)/k.

-

Summary and Recommendations

For optimal performance and reproducibility, this compound should be stored as a solid at -20°C, protected from light and moisture.[1][4][5][6][7] Solutions should be prepared fresh in anhydrous solvents immediately before use.[1] While the solid reagent is stable under these conditions, the resulting hydrazone bond is susceptible to acid-catalyzed hydrolysis. Therefore, for applications requiring long-term stability, it is advisable to maintain the biotinylated product at a neutral or slightly basic pH. For applications where release of the biotin tag is desired under acidic conditions, the inherent instability of the hydrazone bond in such environments can be leveraged. Researchers should empirically determine the stability of their specific biotin-hydrazone conjugate under their experimental and storage conditions.

References

- 1. Biotin-PEG2-Hydrazide | AxisPharm [axispharm.com]

- 2. interchim.fr [interchim.fr]

- 3. Biotin-PEG2-Hydrazide, 2413847-26-2 | BroadPharm [broadpharm.com]

- 4. Biotin PEG hydrazide, Hydrazide PEG biotin [nanocs.net]

- 5. calpaclab.com [calpaclab.com]

- 6. purepeg.com [purepeg.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

The Core Function of Biotin-PEG-Hydrazide in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG-hydrazide is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation, enabling the specific and efficient labeling of biomolecules. This reagent incorporates three key functional components: a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) and streptavidin, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a hydrazide group for covalent bond formation with carbonyl compounds (aldehydes and ketones). This guide provides a comprehensive overview of the chemistry, applications, and methodologies associated with biotin-PEG-hydrazide, offering a technical resource for researchers in drug development, diagnostics, and fundamental life sciences.

Core Components and their Functions

The utility of biotin-PEG-hydrazide stems from the distinct properties of its constituent parts:

-

Biotin: A vitamin with an exceptionally high affinity for the proteins avidin and streptavidin (Ka ≈ 10¹⁵ M⁻¹).[1] This near-irreversible interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.

-

Polyethylene Glycol (PEG) Spacer: The PEG linker is a flexible, hydrophilic chain that confers several advantageous properties to the reagent and the resulting bioconjugate.[] It increases the water solubility of the often-hydrophobic biotin, mitigates aggregation of the labeled protein, and provides a spatial separation between the biotin and the target molecule, which can reduce steric hindrance and improve the accessibility of biotin for binding to avidin or streptavidin.[3][4] PEG linkers with varying numbers of ethylene (B1197577) glycol units are available, allowing for optimization of spacer length for specific applications.

-

Hydrazide (-NH-NH₂): This functional group is reactive towards aldehydes and ketones, forming a stable hydrazone bond.[1] This specific reactivity allows for targeted labeling of biomolecules containing or engineered to contain these carbonyl groups.

Bioconjugation Chemistry of Biotin-PEG-Hydrazide

The primary application of biotin-PEG-hydrazide involves its reaction with carbonyl groups. There are two principal strategies for achieving this conjugation:

Labeling of Glycoproteins and Carbohydrates

Glycoproteins, such as antibodies, and other carbohydrate-containing molecules can be selectively labeled using biotin-PEG-hydrazide.[5] The process involves the oxidation of cis-diols present in the sugar moieties to generate aldehyde groups, which then react with the hydrazide.

Workflow for Glycoprotein (B1211001) Labeling:

This site-specific labeling strategy is particularly advantageous for antibodies, as the glycosylation sites are often located in the Fc region, away from the antigen-binding sites, thus preserving the antibody's functionality.[6][7]

Labeling of Carboxyl Groups via EDC Chemistry

Biotin-PEG-hydrazide can also be used to label proteins and other molecules at their carboxyl groups (aspartic acid, glutamic acid, C-terminus) through the use of a carbodiimide (B86325) crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8] EDC activates the carboxyl groups, making them susceptible to nucleophilic attack by the primary amine of the hydrazide group, forming a stable amide bond.

Signaling Pathway for EDC-mediated Conjugation:

It is important to note that since most proteins contain both carboxyl and amine groups, there is a risk of protein polymerization with this method. This can be minimized by using a large molar excess of biotin-PEG-hydrazide.[8]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to bioconjugation reactions with biotin-PEG-hydrazide.

| Parameter | Value/Range | Conditions | Source(s) |

| Reaction pH (Hydrazone formation) | 4.0 - 6.0 | Optimal for hydrazone bond formation with aldehydes. | [1] |

| Reaction pH (EDC coupling) | 4.7 - 7.4 | MES buffer is commonly used for the lower pH range. | [8] |

| Typical Molar Excess (Glycoprotein Labeling) | Empirically determined | Dependent on the specific glycoprotein and desired degree of labeling. | [6] |

| Typical Molar Excess (EDC Coupling) | Large molar excess of biotin-hydrazide over EDC | To minimize protein polymerization. | [8] |

| Reaction Time (Glycoprotein Labeling) | 2 hours to overnight | At room temperature. | [5][6] |

| Reaction Time (EDC Coupling) | 2 hours to overnight | At room temperature. | [8] |

| Biotin-Avidin/Streptavidin Affinity (Ka) | ~10¹⁵ M⁻¹ | One of the strongest known non-covalent interactions. | [1] |

Detailed Experimental Protocols

Protocol 1: Biotinylation of Glycoproteins

This protocol is adapted for labeling carbohydrate groups on glycoproteins.[5]

A. Materials Required:

-

Glycoprotein to be labeled

-

100 mM Sodium acetate (B1210297) buffer, pH 5.5

-

Sodium periodate (NaIO₄)

-

Biotin-PEG-hydrazide

-

Dimethylsulfoxide (DMSO)

-

Gel filtration column or dialysis tubing for purification

B. Procedure:

-

Oxidation of Glycoprotein:

-

Dissolve the glycoprotein in 100 mM sodium acetate, pH 5.5, to a final concentration of 5 mg/mL.

-

Prepare a fresh 100 mM solution of sodium periodate in distilled water.

-

Add the sodium periodate solution to the glycoprotein solution to a final concentration of 10 mM. Perform this addition in the dark.

-

Incubate the reaction for 20-30 minutes in the dark at room temperature.

-

Remove excess sodium periodate by buffer exchange using a gel filtration column or dialysis against 100 mM sodium acetate, pH 5.5.

-

-

Conjugation with Biotin-PEG-Hydrazide:

-

Prepare a 50 mM stock solution of biotin-PEG-hydrazide in DMSO.[6]

-

Add the biotin-PEG-hydrazide solution to the oxidized glycoprotein solution. The optimal molar ratio should be determined empirically, but a 20-50 fold molar excess of the biotin reagent is a good starting point.

-

Incubate the reaction for 2 hours to overnight at room temperature with gentle mixing.

-

-

Purification of the Biotinylated Glycoprotein:

-

Remove unreacted biotin-PEG-hydrazide by dialysis against an appropriate buffer (e.g., PBS) or by using a gel filtration column.

-

Protocol 2: Biotinylation of Carboxyl Groups using EDC

This protocol describes the labeling of carboxyl groups on a protein.[8]

A. Materials Required:

-

Protein to be labeled

-

Reaction Buffer: 0.1 M MES, pH 4.7-5.5 (amine and carboxyl-free)

-

Biotin-PEG-hydrazide

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

DMSO (anhydrous)

B. Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a concentration of 5-10 mg/mL.

-

-

Reaction Setup:

-

Prepare a 50 mM solution of Biotin-PEG-hydrazide in anhydrous DMSO.

-

Add the Biotin-PEG-hydrazide solution to the protein solution to achieve a final concentration of approximately 1.25 mM.

-

Immediately before use, prepare a 500 mM EDC solution in the Reaction Buffer.

-

Add the EDC solution to the protein/biotin-hydrazide mixture to a final concentration of approximately 5 mM.

-

-

Incubation and Purification:

-

Incubate the reaction for 2 hours to overnight at room temperature.

-

If a precipitate forms, remove it by centrifugation.

-

Remove excess reagents and byproducts by desalting or dialysis.

-

Conclusion

Biotin-PEG-hydrazide is a versatile and powerful tool for bioconjugation, offering a reliable method for the specific labeling of glycoproteins and carboxyl-containing molecules. The integrated PEG spacer provides significant advantages in terms of solubility and biocompatibility, making it a superior choice over traditional, more hydrophobic linkers.[3] By understanding the underlying chemistry and optimizing the reaction conditions as outlined in this guide, researchers can effectively utilize biotin-PEG-hydrazide to advance their work in drug delivery, diagnostics, and a wide array of life science applications.[9][10]

References

- 1. interchim.fr [interchim.fr]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Biotin-PEG2-Hydrazide | AxisPharm [axispharm.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. purepeg.com [purepeg.com]

- 10. Hydrazide PEG,Hydrazide linkers | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Benefits of a PEG2 Spacer in Biotinylation Reagents

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique for detection, purification, and targeting. The choice of biotinylation reagent, specifically the nature of the spacer arm separating the biotin moiety from its reactive group, can significantly impact the outcome of an experiment. This guide provides a detailed exploration of the advantages conferred by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, specifically a PEG2 spacer, in biotinylation reagents.

Core Benefits of a PEG2 Spacer

The inclusion of a PEG2 (diethylene glycol) spacer in biotinylation reagents offers several key advantages that enhance the performance and reliability of biotin-based assays.

-

Increased Hydrophilicity and Solubility : Polyethylene glycol is a highly hydrophilic polymer.[1] Incorporating a PEG2 spacer into a biotinylation reagent increases its water solubility and transfers this property to the biotinylated molecule.[1][2][3] This is particularly beneficial for proteins that are prone to aggregation, as the hydrophilic spacer helps to keep them soluble in aqueous solutions.[2][3]

-

Reduction of Steric Hindrance : The flexible and extended nature of the PEG spacer arm physically distances the biotin molecule from the labeled protein or molecule.[4][5] This separation minimizes steric hindrance, allowing for more efficient binding of the biotin to avidin (B1170675) or streptavidin, which are large tetrameric proteins.[4][5][6] The enhanced accessibility of the biotin moiety leads to a stronger and more reliable interaction.

-

Minimization of Non-Specific Binding : PEG is known for its ability to reduce non-specific protein adsorption to surfaces.[7][8][9] This "stealth" property is attributed to the formation of a hydrated layer by the PEG chains, which repels the non-specific binding of other proteins and molecules.[10] In immunoassays and other applications, this leads to a significant reduction in background signal and an improved signal-to-noise ratio.[7][11]

Quantitative Data Summary

The use of PEG spacers in biotinylation and other surface modification applications has been shown to yield significant quantitative improvements in assay performance. The following tables summarize key findings from relevant studies.

| Parameter | Improvement with PEG Spacer | Reference |

| Non-Specific Binding | 10-fold decrease | [7][11] |

| Specific Binding Signal | 6-fold increase | [7][11] |

| Detection Limit (SEB Immunoassay) | 1 ng/mL | [7][11] |

Table 1: Performance improvements in immunoassays using PEG-modified hydrogels.

| Reagent | Spacer Arm Length | Molecular Weight |

| Biotin-PEG2-NHS ester | 17.6 Å (approx.) | 500.6 g/mol |

| Biotin-PEG4-NHS ester | 24.8 Å | 588.7 g/mol |

| Maleimide-PEG11-Biotin | Not specified | Not specified |

Table 2: Properties of common PEGylated biotinylation reagents.[1][12][13]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for common applications of biotinylation reagents featuring a PEG2 spacer.

1. General Protocol for Protein Biotinylation using Biotin-PEG2-NHS Ester

This protocol outlines the steps for labeling a protein with a Biotin-PEG2-NHS ester, which reacts with primary amines (-NH2) on lysine (B10760008) residues and the N-terminus.

-

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Biotin-PEG2-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column or dialysis cassette for buffer exchange and removal of excess biotin

-

-

Procedure:

-

Prepare Protein Sample:

-

Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer like PBS.

-

-

Prepare Biotin Reagent Stock Solution:

-

Immediately before use, dissolve the Biotin-PEG2-NHS ester in DMSO or DMF to create a 10-20 mM stock solution. For example, to make a 20mM solution of a reagent with a molecular weight of 500.6 g/mol , dissolve 1 mg in 100 µL of DMSO.[14]

-

-

Biotinylation Reaction:

-

Add a 5- to 20-fold molar excess of the Biotin-PEG2-NHS ester stock solution to the protein solution.[3][14] The optimal molar ratio should be determined empirically for each protein and application.

-

Incubate the reaction for 30 minutes to 2 hours at room temperature or on ice. Longer incubation times may be required for less reactive proteins.

-

-

Remove Excess Biotin:

-

Remove non-reacted biotinylation reagent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

-

Verification of Biotinylation (Optional):

-

The extent of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin-HRP.

-

-

2. Proximity Biotinylation Workflow using an Engineered Biotin Ligase (e.g., AirID)

Proximity biotinylation is a powerful technique to identify protein-protein interactions in living cells. This workflow provides a general overview.

-

Materials:

-

Expression vectors for the "bait" protein fused to a promiscuous biotin ligase (e.g., AirID).

-

Mammalian cell line (e.g., HEK 293T).

-

Cell culture reagents.

-

Biotin solution (e.g., 50 mM stock).

-

Lysis buffer (e.g., RIPA buffer).

-

Streptavidin-coated magnetic beads.

-

Buffers for washing and elution.

-

Mass spectrometer for protein identification.

-

-

Procedure:

-

Transfection and Biotin Labeling:

-

Transfect the chosen cell line with the AirID-fusion protein expression vector.[15]

-

24-48 hours post-transfection, supplement the cell culture medium with biotin (typically to a final concentration of 50 µM) and incubate for a defined period (e.g., 10 minutes to 24 hours, depending on the ligase activity).[15]

-

-

Cell Lysis:

-

Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

-

Affinity Purification of Biotinylated Proteins:

-

Incubate the cell lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.[16]

-

Wash the beads extensively with lysis buffer and then with a series of stringent wash buffers to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the biotinylated proteins from the beads. This can be done by boiling in a sample buffer containing excess free biotin.[17]

-

The eluted proteins are then processed for mass spectrometry analysis (e.g., by in-gel or in-solution digestion with trypsin).

-

-

Mass Spectrometry and Data Analysis:

-

Identify the captured proteins by liquid chromatography-mass spectrometry (LC-MS/MS).[16]

-

Analyze the data to identify proteins that are significantly enriched in the bait-expressing sample compared to controls.

-

-

Mandatory Visualizations

Diagram 1: The Functional Advantages of a PEG2 Spacer in Biotinylation

Caption: Logical flow demonstrating the benefits of a PEG2 spacer.

Diagram 2: Experimental Workflow for Protein Biotinylation

Caption: A generalized workflow for protein biotinylation.

Diagram 3: Overcoming Steric Hindrance with a PEG2 Spacer

Caption: A PEG2 spacer reduces steric hindrance for improved binding.

References

- 1. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Biotin PEG4 succinimidyl ester | AAT Bioquest [aatbio.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]

- 5. precisepeg.com [precisepeg.com]

- 6. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PEGylation of microbead surfaces reduces unspecific antibody binding in glycan-based suspension array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biotin-PEG2-NHS ester, 596820-83-6 | BroadPharm [broadpharm.com]

- 13. interchim.fr [interchim.fr]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol to study secretome interactions using extracellular proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biotin-Hydrazide Reaction with Carbonyls

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical mechanism, practical applications, and experimental considerations for the reaction between biotin-hydrazide and carbonyl compounds (aldehydes and ketones). This conjugation method is a cornerstone technique for the selective labeling and subsequent detection or purification of biomolecules, particularly glycoproteins and products of oxidative stress.

Core Reaction Mechanism: Hydrazone Bond Formation

The fundamental reaction between biotin-hydrazide and a carbonyl group is a nucleophilic addition-elimination reaction that results in the formation of a stable hydrazone bond. The hydrazide's terminal amine group (—NH₂) acts as a nucleophile, attacking the electrophilic carbon of the aldehyde or ketone.

The reaction is most efficient under mildly acidic conditions (pH 4.0-6.0).[1][2][3] This is because the reaction proceeds through a tetrahedral intermediate (a carbinolamine), and its dehydration to form the final C=N double bond is the rate-limiting step, which is catalyzed by acid.

Mechanism Steps:

-

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the carbonyl carbon.

-

Proton Transfer: A proton is transferred from the hydrazide nitrogen to the carbonyl oxygen, forming a neutral carbinolamine intermediate.

-

Acid Catalysis & Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst (e.g., from the buffer). This makes it a good leaving group (water).

-

Elimination: The lone pair on the adjacent nitrogen pushes down to form a C=N double bond, expelling a water molecule and forming the stable hydrazone product.

Caption: Reaction mechanism of biotin-hydrazide with an aldehyde.

Quantitative Data & Reaction Optimization

The efficiency of the biotin-hydrazide labeling reaction is influenced by several factors. Optimizing these parameters is critical for achieving high labeling yields and specificity.

| Parameter | Recommended Range | Notes | Source(s) |

| pH | 4.0 - 6.0 | Optimal for acid catalysis of the dehydration step. A pH of 5.5 is commonly used for glycoprotein (B1211001) labeling. | [1][2][4][5] |

| Temperature | 4°C to Room Temperature | Lower temperatures (4°C) can be used to minimize degradation of sensitive samples, while room temperature increases the reaction rate. | [6][7] |

| Reaction Time | 2 hours to Overnight | Incubation time depends on the concentration of reactants and the desired labeling efficiency. Overnight reactions often ensure completion. | [4][7][8] |

| Biotin-Hydrazide Conc. | 1 - 10 mM | The optimal concentration depends on the target molecule and must often be determined empirically. Stock solutions are typically made in DMSO. | [6][7][9] |

| Catalysts | Aniline | Aniline can be used to significantly enhance the rate and yield of hydrazone formation. | [2][10] |

| Solvent | Aqueous buffer with DMSO | Biotin-hydrazide is often dissolved in a small amount of an organic solvent like DMSO before being added to the aqueous reaction buffer. | [4][7][8] |

Note: The hydrazone bond is stable at neutral pH but can be susceptible to hydrolysis, especially under acidic conditions.[11] For applications requiring a permanent bond, the hydrazone can be reduced to a more stable secondary amine using a reducing agent like sodium cyanoborohydride.[2]

Application Workflow: Labeling of Cell Surface Glycoproteins

A primary application of biotin-hydrazide is the selective labeling of glycoproteins. This is typically achieved by first oxidizing the sialic acid residues or other sugar moieties on the glycoprotein to generate aldehyde groups, which then serve as reactive sites for the hydrazide.

Workflow Steps:

-

Oxidation: Mild oxidation with sodium meta-periodate (NaIO₄) specifically targets cis-diols in sugar rings, cleaving the C-C bond to create two aldehyde groups.[4][7][8] Using a low concentration (e.g., 1 mM) of periodate (B1199274) preferentially oxidizes sialic acids.[7][12]

-

Quenching/Removal: Excess periodate is removed or quenched to prevent unwanted side reactions. This is typically done via gel filtration (desalting column) or dialysis.[6][7]

-

Labeling: The oxidized glycoprotein is incubated with biotin-hydrazide in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.5) to form the biotin-hydrazone conjugate.[4][6]

-

Purification: Unreacted biotin-hydrazide is removed by gel filtration or dialysis.[4][6]

-

Downstream Application: The biotinylated glycoproteins can be detected with streptavidin-HRP in a Western blot, visualized with fluorescent streptavidin, or enriched using streptavidin-coated beads for proteomic analysis.[5]

Caption: Experimental workflow for glycoprotein labeling.

Experimental Protocol: Labeling of Glycoproteins

This protocol is a generalized procedure for biotinylating a purified glycoprotein.[4][6][8][9] Researchers should optimize concentrations and incubation times for their specific application.

A. Materials Required

-

Glycoprotein of interest

-

Sodium Acetate Buffer (100 mM, pH 5.5)

-

Sodium meta-Periodate (NaIO₄), 20 mM solution in buffer (prepare fresh)

-

Biotin-Hydrazide

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25) equilibrated with Sodium Acetate Buffer, pH 5.5

B. Oxidation Procedure

-

Dissolve the glycoprotein to a concentration of 1-5 mg/mL in cold 100 mM Sodium Acetate, pH 5.5.[6][9]

-

Add an equal volume of the cold 20 mM NaIO₄ solution to the glycoprotein solution (final periodate concentration will be 10 mM). Mix gently.[6]

-

Incubate the reaction on ice or at 4°C for 30 minutes, protected from light.[6][7]

-

Stop the oxidation and remove excess periodate by passing the solution through a desalting column. Collect the protein-containing fractions.[6]

C. Biotinylation Procedure

-

Prepare a 50 mM stock solution of Biotin-Hydrazide in anhydrous DMSO.[7]

-

To the oxidized glycoprotein solution from step B.4, add the Biotin-Hydrazide stock solution to achieve a final concentration of 5-10 mM.[6][9]

-

Incubate the reaction for 2 hours at room temperature.[6][9] For potentially higher efficiency, the reaction can proceed overnight.[4][8]

-

Remove unreacted Biotin-Hydrazide using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).[6]

-

The biotinylated glycoprotein is now ready for downstream applications. Store appropriately, typically as you would the unlabeled protein.

References

- 1. apexbt.com [apexbt.com]

- 2. interchim.fr [interchim.fr]

- 3. cephamls.com [cephamls.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. aestusbiotech.com [aestusbiotech.com]

- 6. proteochem.com [proteochem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - SE [thermofisher.com]

- 11. Hydrazone - Wikipedia [en.wikipedia.org]

- 12. files.mtstatic.com [files.mtstatic.com]

Methodological & Application

Application Notes and Protocols for Glycoprotein Labeling with (+)-Biotin-PEG2-Hydrazide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective labeling of glycoproteins using (+)-Biotin-PEG2-Hydrazide. This method is a powerful tool for the detection, purification, and quantification of glycoproteins from various sources, including cell lysates, serum, and purified protein samples. The protocol is based on the well-established hydrazide-aldehyde chemistry, which offers high specificity for the carbohydrate moieties of glycoproteins.

Principle of the Method

The labeling strategy involves two main steps. First, the cis-diol groups present in the sugar residues of glycoproteins are oxidized using sodium meta-periodate (NaIO₄) to generate reactive aldehyde groups.[1] This oxidation is a mild reaction that can be controlled to selectively target specific sugar residues, such as sialic acids.[1] In the second step, the aldehyde-containing glycoprotein (B1211001) is reacted with this compound. The hydrazide group of the biotin (B1667282) reagent specifically reacts with the aldehyde groups to form a stable hydrazone bond, resulting in the covalent attachment of a biotin molecule to the glycoprotein.[2][3] The incorporated biotin can then be used for affinity purification with streptavidin or avidin (B1170675) resins, or for detection using streptavidin-conjugated enzymes or fluorophores.

Materials and Reagents

| Reagent | Supplier (Example) | Catalog Number (Example) |

| This compound | BroadPharm | BP-24372 |

| Sodium meta-periodate (NaIO₄) | Thermo Fisher | 20504 |

| Glycoprotein Sample | - | - |

| 100 mM Sodium Acetate Buffer, pH 5.5 | - | - |

| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D8418 |

| Desalting Columns (e.g., Sephadex G-25) | Cytiva | 17085101 |

| Coupling Buffer (e.g., PBS, pH 7.2-7.5) | - | - |

Experimental Protocols

Part 1: Oxidation of Glycoproteins

This protocol describes the generation of aldehyde groups on the carbohydrate chains of glycoproteins.

-

Glycoprotein Preparation: Dissolve the glycoprotein sample in 100 mM Sodium Acetate Buffer, pH 5.5, to a final concentration of 1-10 mg/mL.[2][4]

-

Periodate (B1199274) Solution Preparation: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in 100 mM Sodium Acetate Buffer, pH 5.5.[2] Keep this solution on ice and protected from light.[1]

-

Oxidation Reaction: Mix the glycoprotein solution with an equal volume of the 20 mM sodium meta-periodate solution.[2] For selective oxidation of sialic acids, a final periodate concentration of 1 mM can be used.[1]

-

Incubation: Incubate the reaction mixture for 30 minutes on ice in the dark.[2]

-

Removal of Excess Periodate: Immediately after incubation, remove the excess sodium meta-periodate using a desalting column (e.g., spin column with Sephadex G-25) equilibrated with the desired coupling buffer (e.g., PBS, pH 7.2-7.5).[2] This step is crucial to prevent interference with the subsequent labeling reaction.

Part 2: Biotinylation of Oxidized Glycoproteins

This protocol details the reaction of the generated aldehydes with this compound.

-

Biotin Reagent Preparation: Prepare a 50 mM stock solution of this compound in DMSO.[5]

-

Biotinylation Reaction: Add the this compound stock solution to the oxidized glycoprotein solution to achieve a final concentration of 1-5 mM.[5]

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature.[2]

-

Removal of Unreacted Biotin: Purify the biotinylated glycoprotein from excess, unreacted biotin reagent using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[2]

Quantitative Data Summary

| Parameter | Typical Range/Value | Reference |

| Glycoprotein Concentration | 1-10 mg/mL | [2][4] |

| Sodium Periodate Concentration | 1-10 mM (final) | [1] |

| Biotin-Hydrazide Concentration | 1-5 mM (final) | [5] |

| Oxidation Incubation Time | 30 minutes | [2] |

| Biotinylation Incubation Time | 2 hours | [2] |

| pH for Oxidation | 5.5 | [2] |

| pH for Biotinylation | 7.2-7.5 | [2] |

Visualizations

Caption: Experimental workflow for glycoprotein labeling.

Caption: Logical relationship of the labeling and detection process.

References

Application Notes and Protocols for Pull-Down Assays Utilizing (+)-Biotin-PEG2-Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for conducting pull-down assays using (+)-Biotin-PEG2-Hydrazide as a labeling reagent. This technique is a powerful tool for identifying and characterizing protein-protein interactions, a critical aspect of cellular pathway analysis and drug target validation.

Introduction

Pull-down assays are an in vitro affinity purification method used to identify physical interactions between two or more proteins.[1] This technique utilizes a "bait" protein, which is immobilized on a solid support, to capture its interacting partners, the "prey," from a cell lysate or other protein mixture.[2][3] The use of biotin (B1667282) as a tag for the bait protein, coupled with the high-affinity interaction between biotin and streptavidin (or avidin), provides a robust and reliable method for immobilizing the bait and subsequently purifying the protein complexes.[4]

This compound is a versatile biotinylation reagent that enables the covalent attachment of a biotin tag to biomolecules. The hydrazide functional group reacts specifically with aldehyde or ketone groups, which can be introduced into glycoproteins through mild oxidation of their carbohydrate moieties.[5][6] Alternatively, the hydrazide can be coupled to carboxyl groups on a protein using a carbodiimide (B86325) crosslinker like EDC.[6][7] The polyethylene (B3416737) glycol (PEG) spacer arm in this compound is hydrophilic, which helps to improve the water solubility of the labeled molecule and reduce potential steric hindrance during the interaction with streptavidin and prey proteins.[6]

This guide details two primary protocols for preparing biotinylated bait proteins using this compound, followed by a comprehensive protocol for performing the pull-down assay to isolate and identify binding partners.

Key Applications

-

Glycoprotein (B1211001) Analysis: Biotinylate and enrich glycoproteins for mass spectrometry or lectin affinity studies.[5]

-

Cell-Surface Labeling: Map carbohydrate patterns on the cell surface.[5]

-

Immunoassay Development: Prepare biotin-tagged antigens for use in ELISAs, Western blots, and other immunoassays.[5]

-

Affinity Purification: Immobilize biotinylated carbohydrates on streptavidin supports for the selective capture of binding partners.[5]

-

Drug Delivery Research: Attach biotinylated payloads to glycan-bearing carriers for targeted delivery studies.[5]

Experimental Protocols

Protocol 1: Biotinylation of Glycoproteins via Aldehyde-Hydrazide Chemistry

This protocol is designed for labeling glycoproteins by first oxidizing their sugar residues to create aldehyde groups, which then react with the hydrazide group of the biotinylation reagent.

Materials:

-

Glycoprotein to be labeled

-

Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5[6]

-

Sodium meta-periodate (NaIO₄)

-

Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2 (PBS)[6]

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting columns or dialysis cassettes

Procedure:

-

Protein Preparation: Dissolve the glycoprotein in Oxidation Buffer at a concentration of 2-5 mg/mL.[6][7]

-

Oxidation of Glycoprotein:

-

Prepare a fresh 20 mM solution of sodium meta-periodate in Oxidation Buffer. Protect the solution from light.[6]

-

Add the sodium meta-periodate solution to the glycoprotein solution to a final concentration of 10 mM.[6] For selective oxidation of sialic acid residues, a final concentration of 1 mM periodate (B1199274) can be used.[6]

-

Incubate the reaction on ice for 30 minutes in the dark.[6]

-

-

Removal of Excess Periodate: Immediately remove the excess sodium meta-periodate using a desalting column or dialysis, exchanging the buffer to the Coupling Buffer.[6]

-

Biotinylation Reaction:

-

Removal of Excess Biotinylation Reagent: Purify the biotinylated glycoprotein from the unreacted biotin-hydrazide using a desalting column or dialysis against PBS.[6]

-

Storage: The biotinylated protein can be stored at -20°C or -80°C. The addition of 50% glycerol (B35011) can help prevent freezing-induced denaturation.[4]

Quantitative Summary for Glycoprotein Biotinylation:

| Parameter | Recommended Value | Reference |

| Glycoprotein Concentration | 2-5 mg/mL | [6][7] |

| Oxidation Buffer | 0.1 M Sodium Acetate, pH 5.5 | [6] |

| Sodium meta-periodate (Final) | 1-10 mM | [6] |

| Oxidation Incubation | 30 minutes on ice, dark | [6] |

| Coupling Buffer | PBS, pH 7.2 | [6] |

| Biotin-Hydrazide (Stock) | 50 mM in DMSO | [6] |

| Biotin-Hydrazide (Final) | 5 mM | [6] |

| Biotinylation Incubation | 2 hours at room temperature | [6] |

Protocol 2: Biotinylation of Proteins via Carbodiimide Chemistry

This protocol is suitable for labeling proteins that are not glycosylated or for targeting carboxyl groups (aspartic and glutamic acid residues).

Materials:

-

Protein to be labeled

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

(Optional) N-hydroxysulfosuccinimide (sulfo-NHS)

-

Desalting columns or dialysis cassettes

Procedure:

-

Protein Preparation: Dissolve the protein in MES Buffer at a concentration of 5-10 mg/mL. Ensure the pH is between 5.0 and 6.0.[6][7]

-

Biotinylation Reaction:

-

Prepare a 50 mM stock solution of this compound in DMSO.[7]

-

Add 25 µL of the biotin-hydrazide solution per 1 mL of protein solution (final concentration of ~1.25 mM).[6]

-

Prepare a 100 mg/mL solution of EDC in 150 mM NaCl.[7]

-

(Optional) Prepare a 10 mg/mL solution of sulfo-NHS in 150 mM NaCl. The addition of sulfo-NHS can increase labeling efficiency.[7]

-

Add 12.5 µL of the EDC solution per 1 mL of protein solution (final concentration of ~6.5 mM).[6] If using, add sulfo-NHS as well.

-

Incubate the reaction for 2 hours to overnight at room temperature with gentle mixing.[6][7]

-

-

Removal of Excess Reagents: Purify the biotinylated protein from unreacted reagents by desalting or dialysis against PBS.[6]

-

Storage: Store the biotinylated protein at -20°C or -80°C.

Quantitative Summary for Carbodiimide-Mediated Biotinylation:

| Parameter | Recommended Value | Reference |

| Protein Concentration | 5-10 mg/mL | [6][7] |

| Reaction Buffer | MES Buffer or 150 mM NaCl, pH 5.0-6.0 | [6][7] |

| Biotin-Hydrazide (Stock) | 50 mM in DMSO | [7] |

| Biotin-Hydrazide (Final) | ~1.25 mM | [6] |

| EDC (Stock) | 100 mg/mL | [7] |

| EDC (Final) | ~6.5 mM | [6] |

| Incubation | 2 hours to overnight at room temperature | [6][7] |

Protocol 3: Pull-Down Assay with Biotinylated Bait Protein

This protocol describes the use of the prepared biotinylated "bait" protein to capture "prey" proteins from a cell lysate.

Materials:

-

Biotinylated bait protein

-

Cell lysate containing "prey" proteins

-

Immobilized Streptavidin Agarose Beads or Magnetic Beads[3][8]

-

Binding/Wash Buffer (e.g., Tris-Buffered Saline (TBS), pH 7.4)[8]

-

Biotin Blocking Solution[8]

-

Elution Buffer (e.g., low pH buffer like 0.1 M glycine, pH 2.8, or buffer containing excess free biotin)[8]

-

Neutralization Buffer (e.g., 1 M Tris, pH 8.5)[8]

-

Spin columns[8]

Procedure:

-

Preparation of Streptavidin Beads:

-

Resuspend the streptavidin bead slurry.

-

Pipette the required amount of beads into a microcentrifuge tube.

-

Wash the beads three times with Binding/Wash Buffer. Centrifuge at a low speed (e.g., 1,000 x g for 1 minute) between washes to pellet the beads.[9]

-

-

Immobilization of Bait Protein:

-

Blocking of Unbound Streptavidin Sites:

-

Pellet the beads and discard the supernatant.

-

Wash the beads with Binding/Wash Buffer to remove unbound bait protein.

-

Add Biotin Blocking Solution and incubate for 5 minutes at room temperature to block any remaining biotin-binding sites on the streptavidin.[8]

-

Wash the beads again with Binding/Wash Buffer.

-

-

Binding of Prey Protein:

-

Add the cell lysate containing the prey proteins to the beads with the immobilized bait.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.[9]

-

-

Washing:

-

Pellet the beads and save the supernatant (this is the "flow-through" and can be analyzed to ensure the prey was not lost).

-

Wash the beads extensively (3-5 times) with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.[9] High ionic strength buffers can be used to reduce non-specific binding.[8]

-

-

Elution:

-

Add Elution Buffer to the beads to dissociate the bait-prey complexes.

-

Incubate for 5-10 minutes at room temperature.

-

Pellet the beads and collect the supernatant, which contains the eluted proteins.

-

If using a low pH elution buffer, immediately neutralize the eluate with Neutralization Buffer.

-

-

Analysis:

-

The eluted proteins can be analyzed by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting to confirm the presence of the prey protein.[2]

-

For identification of unknown interacting partners, mass spectrometry can be employed.

-

Quantitative Summary for Pull-Down Assay:

| Step | Parameter | Recommended Value | Reference |

| Bait Immobilization | Bait Protein Amount | 50 µg per 100 µL bead slurry | [8] |

| Incubation | ≥ 30 minutes at 4°C | [8] | |

| Prey Binding | Incubation | 1-2 hours at 4°C | [9] |

| Washing | Number of Washes | 3-5 times | [9] |

| Elution | Incubation | 5-10 minutes at room temperature | [3] |

Visualizations

Caption: Biotinylation Strategies for Bait Protein Preparation.

Caption: General Workflow of a Pull-Down Assay.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. m.youtube.com [m.youtube.com]

- 3. bioclone.net [bioclone.net]

- 4. interchim.fr [interchim.fr]

- 5. aestusbiotech.com [aestusbiotech.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. usherbrooke.ca [usherbrooke.ca]

Application Notes and Protocols: Labeling of Oxidized Carbohydrates with Biotin-PEG-Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specific labeling of glycoproteins is a cornerstone technique in glycobiology, proteomics, and drug development. This document provides detailed protocols for the biotinylation of glycoproteins using biotin-PEG-hydrazide, a method that targets carbohydrate moieties. This technique offers a robust and specific approach to label, detect, and purify glycoproteins from complex biological samples.[1][2][3]

The core principle of this method involves two main steps:

-

Oxidation: Mild periodate (B1199274) oxidation of cis-diol groups within carbohydrate residues (e.g., sialic acids) on glycoproteins generates reactive aldehyde groups.[4][5][6]

-

Hydrazone Formation: Biotin-PEG-hydrazide, which contains a reactive hydrazide group, specifically reacts with the newly formed aldehydes to form a stable hydrazone bond, effectively tagging the glycoprotein (B1211001) with biotin (B1667282).[7][8]

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer between the biotin and the hydrazide group enhances the water solubility of the reagent and reduces steric hindrance, thereby improving accessibility for subsequent detection with avidin (B1170675) or streptavidin conjugates.[9][10][11] This method is widely applicable for labeling glycoproteins on the cell surface, in solution, and within various assays such as ELISA and Western blotting.[1][9]

Chemical Principle

The labeling process is a two-step chemical reaction. First, sodium periodate (NaIO₄) selectively oxidizes the cis-diols of carbohydrate residues to aldehydes. Subsequently, the hydrazide group of biotin-PEG-hydrazide nucleophilically attacks the aldehyde, forming a stable hydrazone linkage.

References

- 1. Biotinylation: Definition, Applications, Industry Uses [excedr.com]

- 2. benchchem.com [benchchem.com]

- 3. Biotinylation - Wikipedia [en.wikipedia.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cephamls.com [cephamls.com]

- 8. interchim.fr [interchim.fr]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Biotin-dPEG 4-hydrazide 756525-97-0 [sigmaaldrich.com]

- 11. Biotin-PEG2-Hydrazide | AxisPharm [axispharm.com]

Application Notes and Protocols for (+)-Biotin-PEG2-Hydrazide in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Topic: Utilization of (+)-Biotin-PEG2-Hydrazide for labeling and affinity-based crosslinking experiments.

Introduction

This compound is a versatile biotinylation reagent used for the covalent labeling of biomolecules.[1] It features a terminal hydrazide group that selectively reacts with aldehyde or ketone functionalities, forming a stable hydrazone bond.[1] The molecule incorporates a polyethylene (B3416737) glycol (PEG) spacer arm, which enhances solubility and minimizes steric hindrance during conjugation and subsequent detection with avidin (B1170675) or streptavidin systems.[1] This reagent is particularly valuable for labeling glycoproteins, antibodies, and other biomolecules where specific targeting of carbohydrate moieties or carboxyl groups is desired.[1][2][3] Applications range from drug delivery and bioconjugation to the development of diagnostic tools and biosensors.[1][4]

The primary applications of this compound involve two main strategies:

-

Labeling of Glycoproteins via Oxidized Carbohydrates: Sialic acid and other sugar residues on glycoproteins can be mildly oxidized with sodium periodate (B1199274) to generate aldehyde groups.[5] The hydrazide moiety of the biotin (B1667282) reagent then reacts with these aldehydes for specific labeling of the carbohydrate domains.[5]

-

Labeling of Proteins via Carboxyl Groups: In the presence of a carbodiimide (B86325) coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the hydrazide group can react with the carboxyl groups of aspartic and glutamic acid residues on proteins to form a stable amide bond.[3]

While not a traditional crosslinker that covalently links two biomolecules directly, the biotin tag introduced by this reagent allows for strong, non-covalent "crosslinking" or assembly of complexes with avidin or streptavidin, which can be conjugated to other molecules or surfaces.

Data Presentation

Table 1: Reagent Concentrations for Glycoprotein (B1211001) Biotinylation

| Reagent | Stock Concentration | Working Concentration | Solvent |

| Glycoprotein | - | 1-5 mg/mL | 100 mM Sodium Acetate, pH 5.5[6][7] |

| Sodium meta-Periodate | 20 mM[6][7] | 10 mM[6][7] | 100 mM Sodium Acetate, pH 5.5[6][7] |

| This compound | 25-50 mM[6][7] | 5-10 mM[6][7] | DMSO[6][7] |

Table 2: Reagent Concentrations for Protein Biotinylation via Carboxyl Groups

| Reagent | Stock Concentration | Working Concentration | Solvent |

| Protein | - | 5-10 mg/mL | MES Buffer, pH 4.5-5.0[5] |

| This compound | 50 mM | 1.25 mM | DMSO[3] |

| EDC | 500 mM | ~5-6.5 mM | Reaction Buffer (e.g., MES)[3][5] |

Experimental Protocols

Protocol 1: Biotinylation of Glycoproteins via Carbohydrate Oxidation

This protocol describes the labeling of glycoproteins by oxidizing their carbohydrate moieties to create aldehyde groups, which then react with the hydrazide group of this compound.

Materials:

-

Glycoprotein of interest

-

This compound

-

Sodium meta-Periodate (NaIO₄)

-

100 mM Sodium Acetate, pH 5.5

-

Dimethylsulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Coupling Buffer (e.g., 50-100 mM Sodium Phosphate, pH 7.0-7.5)[6][7]

Procedure:

-

Glycoprotein Preparation: Dissolve the glycoprotein in cold 100 mM Sodium Acetate, pH 5.5, to a final concentration of 1-5 mg/mL.[6][7]

-

Oxidation:

-

Purification:

-

Biotinylation:

-

Final Purification:

Protocol 2: Biotinylation of Proteins via Carboxyl Groups using EDC

This protocol details the labeling of proteins on their aspartic and glutamic acid residues using EDC chemistry.

Materials:

-

Protein of interest

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

MES Buffer (or other amine and carboxyl-free buffer), pH 4.5-5.0

-

Dimethylsulfoxide (DMSO)

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation: Dissolve the protein in MES Buffer to a concentration of 5-10 mg/mL.[5]

-

Reagent Preparation:

-

Biotinylation Reaction:

-

Purification:

Visualizations

References

- 1. Biotin-PEG2-Hydrazide | AxisPharm [axispharm.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. purepeg.com [purepeg.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. proteochem.com [proteochem.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Applications of Biotin-Hydrazide in Proteomics: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, biotin-hydrazide has emerged as a powerful tool in the field of proteomics. Its unique reactivity towards aldehyde groups makes it an invaluable reagent for the selective labeling and enrichment of specific protein sub-populations, enabling deeper insights into cellular processes and the discovery of potential therapeutic targets.

This document provides detailed application notes and protocols for the use of biotin-hydrazide in proteomics, with a focus on the analysis of glycoproteins and carbonylated proteins. It also explores its application in the context of cell surface proteomics and its utility in studying signaling pathways.

Selective Labeling of Glycoproteins

One of the most widespread applications of biotin-hydrazide is the targeted labeling of glycoproteins. This method relies on the oxidation of cis-diol groups within the carbohydrate moieties of glycoproteins to generate reactive aldehyde groups, which then readily react with the hydrazide group of biotin-hydrazide to form a stable hydrazone bond.

Key Applications:

-

Cell Surface Glycoprotein (B1211001) Profiling: Enables the specific identification and quantification of proteins on the cell surface, which are crucial for cell-cell communication, signaling, and as drug targets.[1][2][3]

-

Biomarker Discovery: Comparison of glycoprotein profiles between healthy and diseased states can lead to the identification of novel biomarkers for diagnosis and prognosis.

-

Analysis of Post-Translational Modifications: Facilitates the study of glycosylation patterns and their role in protein function and regulation.